molecular formula C15H14F3N5O2S B10953182 N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10953182
M. Wt: 385.4 g/mol
InChI Key: MBAHTPSNGJONKZ-UHFFFAOYSA-N
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Description

N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and an oxadiazole ring

Preparation Methods

The synthesis of N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the oxadiazole ring: This can be synthesized by reacting a nitrile with an amidoxime.

    Coupling of the pyrazole and oxadiazole rings: This step typically involves the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions tailored to each reaction type. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The trifluoromethyl group and the oxadiazole ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE include:

    N-(4-Cyano-3-trifluoromethylphenyl)-2-methacrylamide: This compound also features a trifluoromethyl group and is used in similar applications.

    N-Phenylbis(trifluoromethanesulfonyl)imide: Known for its strong electron-withdrawing properties, it is used in various chemical reactions.

    Ubrogepant: A trifluoromethyl-containing drug used for the treatment of migraines.

The uniqueness of N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H14F3N5O2S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H14F3N5O2S/c1-9-8-11(15(16,17)18)21-23(9)6-3-5-19-13(24)14-20-12(22-25-14)10-4-2-7-26-10/h2,4,7-8H,3,5-6H2,1H3,(H,19,24)

InChI Key

MBAHTPSNGJONKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C2=NC(=NO2)C3=CC=CS3)C(F)(F)F

Origin of Product

United States

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